Hexahydro-4,7-methano-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-4,7-methano-1-benzofuran-2(3H)-one is a complex organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4,7-methano-1-benzofuran-2(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can be employed to form the benzofuran ring structure.
Hydrogenation: The compound may undergo hydrogenation to introduce the hexahydro and methano groups.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-4,7-methano-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexahydro-4,7-methano-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hexahydro-4,7-methano-1-benzofuran-2(3H)-one include other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Known for its biological activities.
Benzofuran-2-carboxylic acid: Used in various chemical syntheses.
6-Methoxybenzofuran: Studied for its potential medicinal properties.
Uniqueness
This compound is unique due to its specific structural features, such as the hexahydro and methano groups, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
5963-22-4 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-oxatricyclo[5.2.1.02,6]decan-4-one |
InChI |
InChI=1S/C9H12O2/c10-8-4-7-5-1-2-6(3-5)9(7)11-8/h5-7,9H,1-4H2 |
InChI Key |
BIASPHNGXKFEPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2OC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.